molecular formula C17H16F6N4O2 B2872885 4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034601-75-5

4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2872885
CAS RN: 2034601-75-5
M. Wt: 422.331
InChI Key: PWVXNERDLHDTSS-UHFFFAOYSA-N
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Description

4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16F6N4O2 and its molecular weight is 422.331. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Techniques

The compound is involved in innovative synthesis methods, such as the one-pot three-component reaction, showcasing its utility in creating 1,2,3-triazoles with trifluoromethyl groups. This method highlights the compound's role in efficient synthetic pathways for triazoles, which are pivotal in pharmaceutical and agricultural industries due to their bioactive properties (Jian Zhang et al., 2013).

Antimicrobial Activities

Research into derivatives of the 1,2,4-triazole, related closely to the given compound, indicates significant antimicrobial properties. The synthesis of novel triazole derivatives and their subsequent evaluation against various microbial strains demonstrate the compound's relevance in developing new antimicrobial agents. Such studies are crucial in the ongoing fight against antibiotic-resistant bacteria and highlight the potential of this compound in contributing to new therapeutic options (H. Bektaş et al., 2007).

Molecular Structure and Spectroscopy

Investigations into the molecular structure and vibrational spectra of related compounds, utilizing density functional theory and Hartree–Fock calculations, provide insights into the electronic and geometric configurations. These studies are foundational in understanding the physicochemical properties and reactivity of such compounds, facilitating their application in materials science and molecular engineering (E. Taşal et al., 2009).

Enzyme Inhibition Studies

The compound's derivatives have been explored for their inhibitory effects on human carbonic anhydrase isozymes, illustrating its potential in designing inhibitors for enzymes of therapeutic interest. Such studies are vital for developing drugs targeting specific enzymatic pathways involved in diseases, offering a pathway for the creation of targeted treatments with minimized side effects (A. Alafeefy et al., 2015).

Antineoplastic Applications

The metabolism and pharmacokinetics of structurally similar compounds, like flumatinib, have been studied in the context of chronic myelogenous leukemia, showcasing the compound's relevance in oncology. Understanding the metabolic pathways and the generation of active metabolites is crucial for optimizing therapeutic efficacy and safety profiles of antineoplastic agents (Aishen Gong et al., 2010).

properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N4O2/c1-25-14(17(21,22)23)24-27(15(25)29)10-6-8-26(9-7-10)13(28)11-4-2-3-5-12(11)16(18,19)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXNERDLHDTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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